molecular formula C10H7BrN2O B14594743 2-Bromo-1-oxo-5-(pyridin-3-yl)-1lambda~5~-pyridine CAS No. 60940-83-2

2-Bromo-1-oxo-5-(pyridin-3-yl)-1lambda~5~-pyridine

Cat. No.: B14594743
CAS No.: 60940-83-2
M. Wt: 251.08 g/mol
InChI Key: UUJDFSWWJGMQOG-UHFFFAOYSA-N
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Description

2-Bromo-1-oxo-5-(pyridin-3-yl)-1lambda~5~-pyridine is a synthetic organic compound that features a bromine atom, a ketone group, and a pyridine ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-oxo-5-(pyridin-3-yl)-1lambda~5~-pyridine typically involves the bromination of a precursor pyridine derivative. Common reagents for bromination include bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions such as light or heat.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale bromination reactions, followed by purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming more oxidized derivatives.

    Reduction: Reduction reactions may convert the ketone group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 2-Bromo-1-oxo-5-(pyridin-3-yl)-1lambda~5~-pyridine can be used as a building block for the synthesis of more complex molecules.

Biology

The compound may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine

Industry

In industry, such compounds can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action for 2-Bromo-1-oxo-5-(pyridin-3-yl)-1lambda~5~-pyridine would depend on its specific biological or chemical activity. It may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-oxo-5-(pyridin-2-yl)-1lambda~5~-pyridine
  • 2-Bromo-1-oxo-5-(pyridin-4-yl)-1lambda~5~-pyridine

Uniqueness

The position of the pyridine ring and the presence of the bromine atom and ketone group make 2-Bromo-1-oxo-5-(pyridin-3-yl)-1lambda~5~-pyridine unique compared to its analogs. These structural differences can influence its reactivity and biological activity.

Properties

CAS No.

60940-83-2

Molecular Formula

C10H7BrN2O

Molecular Weight

251.08 g/mol

IUPAC Name

2-bromo-1-oxido-5-pyridin-3-ylpyridin-1-ium

InChI

InChI=1S/C10H7BrN2O/c11-10-4-3-9(7-13(10)14)8-2-1-5-12-6-8/h1-7H

InChI Key

UUJDFSWWJGMQOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C[N+](=C(C=C2)Br)[O-]

Origin of Product

United States

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